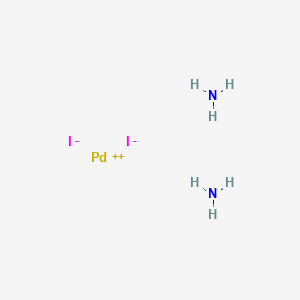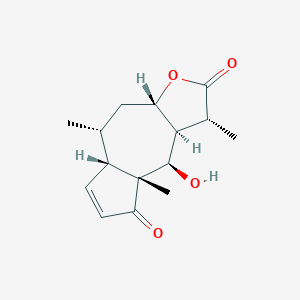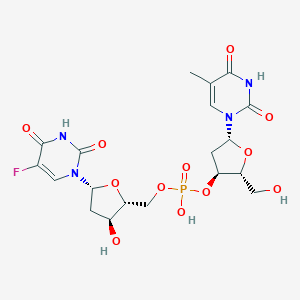
Dtpdfu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dtpdfu is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dtpdfu is a synthetic compound that belongs to the class of thiazolidinediones. The chemical structure of Dtpdfu is similar to other thiazolidinediones such as pioglitazone and rosiglitazone. However, Dtpdfu has unique properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of Dtpdfu is not fully understood. However, it is believed to act by modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Dtpdfu has been shown to activate PPARγ, which leads to the modulation of various genes involved in glucose and lipid metabolism.
生化学的および生理学的効果
Dtpdfu has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Dtpdfu has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia. Additionally, Dtpdfu has been shown to reduce oxidative stress and inflammation in animal models of various diseases.
実験室実験の利点と制限
One of the main advantages of using Dtpdfu in lab experiments is its potency. Dtpdfu has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Another advantage is its specificity. Dtpdfu has been shown to selectively activate PPARγ, which reduces the risk of off-target effects.
One of the limitations of using Dtpdfu in lab experiments is its solubility. Dtpdfu has low solubility in water, which makes it difficult to administer in vivo. Another limitation is its stability. Dtpdfu is unstable in light and air, which makes it difficult to store and handle.
将来の方向性
There are several future directions for research on Dtpdfu. One potential direction is to investigate its potential as a therapeutic agent for cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further investigation is needed to determine its efficacy in human clinical trials.
Another potential direction is to investigate its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases. Further investigation is needed to determine its efficacy in human clinical trials.
Finally, future research could investigate the potential of Dtpdfu as a modulator of glucose and lipid metabolism. Dtpdfu has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further investigation is needed to determine its potential as a therapeutic agent for metabolic disorders.
合成法
The synthesis of Dtpdfu is a complex process that involves several steps. The starting material for the synthesis is 2,4-thiazolidinedione. The first step involves the reaction of 2,4-thiazolidinedione with hydrazine hydrate to form 2,4-thiazolidinedione hydrazone. The hydrazone is then reacted with 4-bromobenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Dtpdfu.
科学的研究の応用
Dtpdfu has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases.
特性
CAS番号 |
13276-67-0 |
|---|---|
製品名 |
Dtpdfu |
分子式 |
C19H24FN4O12P |
分子量 |
550.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
InChIキー |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
同義語 |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



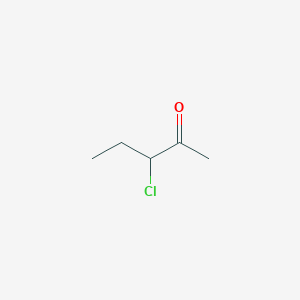
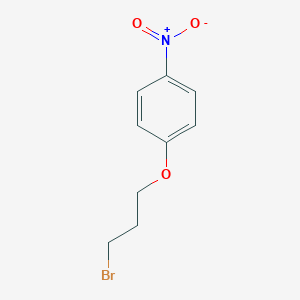
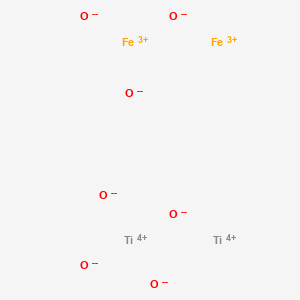
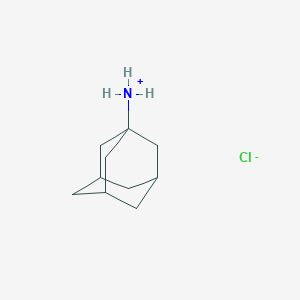
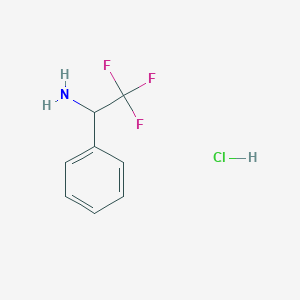
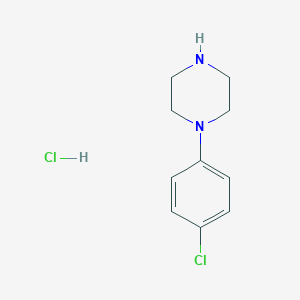
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
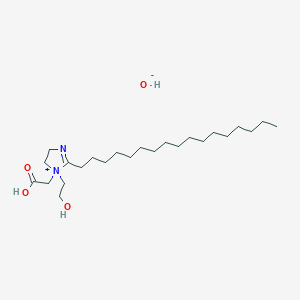
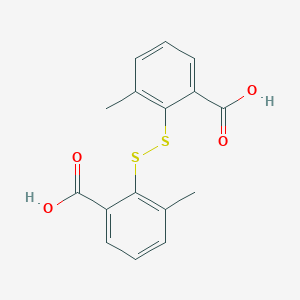
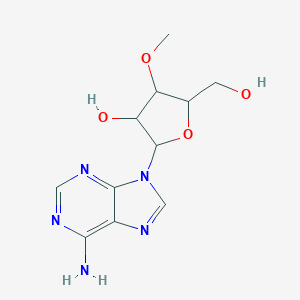
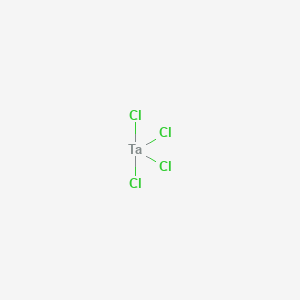
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
